![molecular formula C24H20O6 B14317374 [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde CAS No. 106092-52-8](/img/structure/B14317374.png)
[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde is a complex organic compound characterized by its unique structure, which includes benzyloxy, dimethoxy, and xanthenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the benzyloxylation of a suitable xanthene derivative, followed by the introduction of dimethoxy groups and the formation of the aldehyde functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzyloxy and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The benzyloxy and dimethoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]methanol
- [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]carboxylic acid
- [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]amine
Uniqueness
Compared to similar compounds, [3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
106092-52-8 |
|---|---|
Molekularformel |
C24H20O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-(1,5-dimethoxy-9-oxo-3-phenylmethoxyxanthen-4-yl)acetaldehyde |
InChI |
InChI=1S/C24H20O6/c1-27-18-10-6-9-17-22(26)21-20(28-2)13-19(29-14-15-7-4-3-5-8-15)16(11-12-25)24(21)30-23(17)18/h3-10,12-13H,11,14H2,1-2H3 |
InChI-Schlüssel |
KVXLDTWLTATMQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC3=C(C(=CC(=C3C2=O)OC)OCC4=CC=CC=C4)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




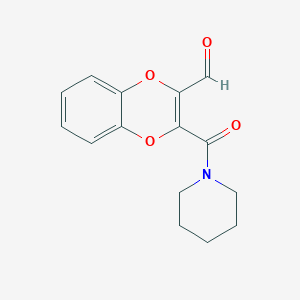
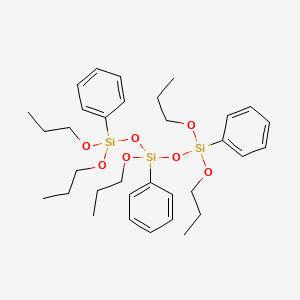


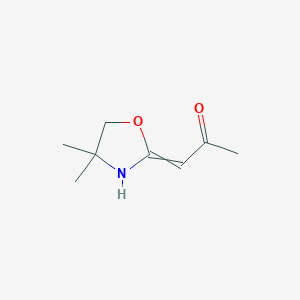
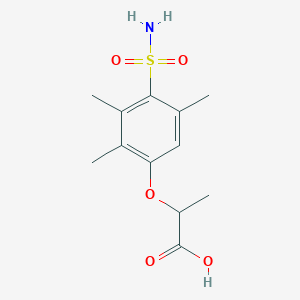
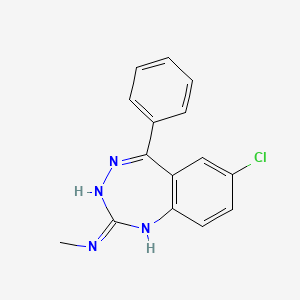
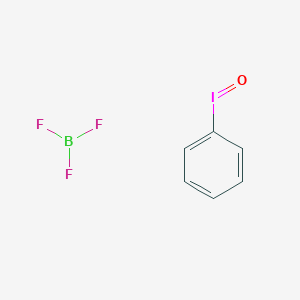

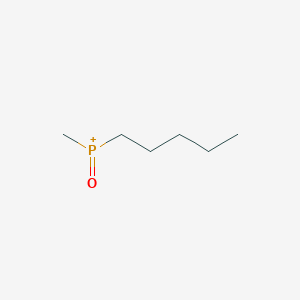
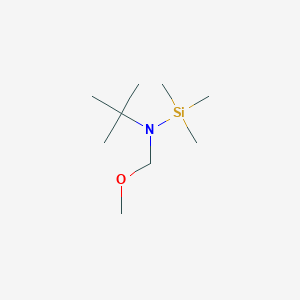
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
